

Spectroscopic data (NMR, IR, MS) of 3-Ethyl-piperazin-2-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Ethyl-piperazin-2-one**

Cat. No.: **B1365958**

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **3-Ethyl-piperazin-2-one**

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. **3-Ethyl-piperazin-2-one** ($C_6H_{12}N_2O$, Mol. Wt.: 128.17 g/mol) is a heterocyclic compound belonging to the piperazinone class.^{[1][2]} This scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents.^[3] The presence of a lactam ring, secondary amines, and a chiral center makes its unambiguous characterization essential for ensuring purity, understanding conformational dynamics, and establishing structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the expected spectroscopic signature of **3-Ethyl-piperazin-2-one**. As experimental spectra for this specific molecule are not readily available in public repositories, this document leverages foundational spectroscopic principles and data from closely related analogues to present a robust, predictive analysis. The methodologies and interpretations detailed herein are designed to serve as a practical reference for researchers, scientists, and quality control professionals engaged in the synthesis and analysis of similar compounds.

Molecular Structure and Spectroscopic Overview

The structural features of **3-Ethyl-piperazin-2-one** dictate its spectroscopic behavior. The molecule contains:

- A six-membered piperazinone ring.
- A secondary amide (lactam) functionality.
- Two secondary amine protons (N-H).
- An ethyl substituent at the C3 position, creating a stereocenter.
- Multiple methylene (CH_2) groups within the ring and the ethyl side chain.

Each of these features will give rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for a multi-faceted confirmation of the structure.

Caption: Molecular structure of **3-Ethyl-piperazin-2-one**.

^1H NMR Spectroscopy

Proton NMR (^1H NMR) is arguably the most powerful tool for elucidating the specific arrangement of protons in a molecule. The expected spectrum for **3-Ethyl-piperazin-2-one** in a solvent like DMSO-d_6 would provide distinct signals for the ethyl group, the piperazinone ring protons, and the exchangeable N-H protons. The choice of an aprotic polar solvent like DMSO-d_6 is deliberate, as it slows down the proton exchange of the N-H groups, allowing them to be observed as distinct, often broad, signals.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d_6). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe. Higher field strengths provide better signal dispersion and resolution.^[4]
- Data Acquisition:
 - Acquire a standard one-dimensional ^1H spectrum at room temperature.

- Set the spectral width to cover a range of 0-12 ppm.
- Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- Integrate all signals to determine the relative number of protons.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO ($\delta \approx 2.50$ ppm).

Predicted ^1H NMR Spectral Data

The chemical shifts and coupling patterns are predicted based on the analysis of similar piperazinone and lactam structures.[\[5\]](#)[\[6\]](#)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration	Justification
-CH ₂ -CH ₃	~0.9 - 1.1	Triplet (t)	3H	Aliphatic methyl group coupled to an adjacent methylene group.
-CH ₂ -CH ₃	~1.5 - 1.8	Multiplet (m)	2H	Methylene protons adjacent to both a methyl group and a chiral center, likely resulting in a complex multiplet.
Ring CH	~3.0 - 3.3	Multiplet (m)	1H	Proton at the chiral center (C3), adjacent to the ethyl group and a ring methylene.
Ring CH ₂	~2.8 - 3.5	Multiplet (m)	4H	Protons of the two methylene groups in the piperazinone ring. Their chemical shifts are influenced by adjacent nitrogen atoms and the carbonyl group, often leading to overlapping multiplets. ^[7]

N1-H (Amide)	~7.5 - 8.5	Broad Singlet (br s)	1H	The amide proton typically appears downfield and is often broad due to quadrupole effects from the adjacent nitrogen and chemical exchange.
N4-H (Amine)	~3.0 - 4.0	Broad Singlet (br s)	1H	The secondary amine proton signal is also exchangeable and broad, appearing in the aliphatic region.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, making it an excellent tool for confirming the number and type of carbon environments.

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
- Instrumentation: Utilize the same NMR spectrometer (e.g., 400 MHz), acquiring the spectrum at a corresponding frequency for ¹³C (e.g., 100 MHz).
- Data Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment, where all ¹H-¹³C couplings are removed, resulting in a single sharp peak for each carbon.
 - Set the spectral width to cover a range of 0-200 ppm.

- A larger number of scans is required compared to ^1H NMR due to the low natural abundance of the ^{13}C isotope.
- Data Processing: Process the data similarly to the ^1H spectrum. Reference the spectrum to the DMSO- d_6 solvent peak ($\delta \approx 39.52$ ppm).

Predicted ^{13}C NMR Spectral Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Justification
C=O (Lactam Carbonyl)	~165 - 175	The carbonyl carbon of an amide or lactam is highly deshielded and appears significantly downfield.[3]
CH (Chiral Center, C3)	~55 - 65	This carbon is attached to a nitrogen and is part of the ring, placing it in this characteristic region.
Ring CH ₂ (C5, C6)	~40 - 50	Aliphatic carbons adjacent to nitrogen atoms are typically found in this range.[8][9]
-CH ₂ -CH ₃	~25 - 35	The methylene carbon of the ethyl group.
-CH ₂ -CH ₃	~10 - 15	The terminal methyl carbon of the ethyl group, appearing in the far upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

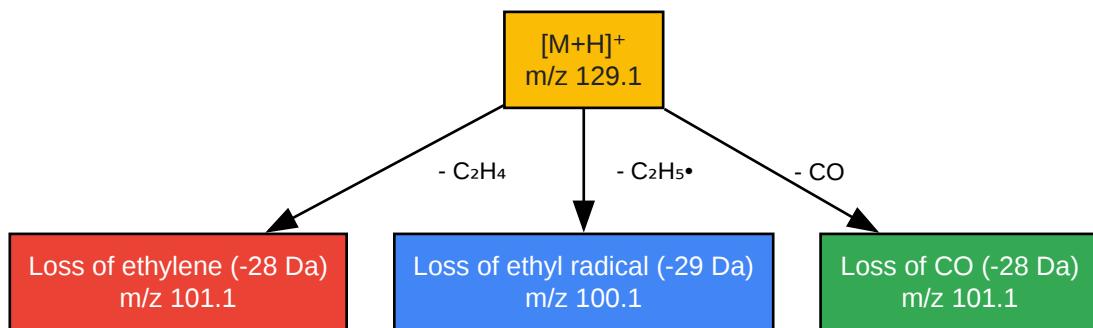
- Sample Preparation:

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common method.
- KBr Pellet: Alternatively, mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - The final spectrum is automatically ratioed against the background to show only the sample's absorbance.

Predicted Characteristic IR Absorption Bands

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity	Justification
N-H Stretch (Amine & Amide)	3200 - 3400	Medium, Broad	Overlapping signals from the secondary amine and lactam N-H groups. Hydrogen bonding can broaden these peaks.[10][11]
C-H Stretch (Aliphatic)	2850 - 3000	Medium-Strong	C-H stretching vibrations from the ethyl and piperazinone ring methylene groups.
C=O Stretch (Lactam)	1650 - 1690	Strong	This is a highly characteristic and strong absorption for a six-membered ring lactam. Its exact position is sensitive to ring strain and hydrogen bonding.[12]
N-H Bend	1550 - 1650	Medium	Bending vibration of the N-H bonds.
C-N Stretch	1100 - 1300	Medium	Stretching vibrations for the C-N bonds within the ring.

Mass Spectrometry (MS)


Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful confirmation of its identity and structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like **3-Ethyl-piperazin-2-one**, typically yielding the protonated molecular ion $[M+H]^+$.

Experimental Protocol: ESI-MS

- Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.
- Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight (TOF), or ion trap analyzer).
- Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. The expected molecular weight of $C_6H_{12}N_2O$ is 128.17. The exact mass is 128.09496.^[2]
- Tandem MS (MS/MS): To study fragmentation, isolate the $[M+H]^+$ ion (m/z 129.1) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrum and Fragmentation

- Molecular Ion: A prominent peak at m/z 129.1 corresponding to the protonated molecule, $[C_6H_{12}N_2O + H]^+$, is expected.
- Major Fragmentation Pathways: The fragmentation of piperazine derivatives is often initiated by the cleavage of the ring.^[13] A logical pathway for **3-Ethyl-piperazin-2-one** would involve the loss of the ethyl group or cleavage of the amide bond.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for $[M+H]^+$ of **3-Ethyl-piperazin-2-one**.

- Loss of the Ethyl Group: Cleavage of the C-C bond can lead to the loss of an ethyl radical (29 Da), resulting in a fragment at m/z 100.1, or the loss of ethylene (28 Da) via a rearrangement, yielding a fragment at m/z 101.1.
- Ring Cleavage: A common fragmentation for lactams is the loss of carbon monoxide (CO, 28 Da), which would also produce a fragment at m/z 101.1.

Conclusion

The comprehensive spectroscopic analysis of **3-Ethyl-piperazin-2-one** relies on the synergistic use of NMR, IR, and MS. The predicted data provides a detailed fingerprint for this molecule: ^1H and ^{13}C NMR define its carbon-hydrogen framework, IR spectroscopy confirms its key functional groups (especially the characteristic lactam C=O), and mass spectrometry verifies its molecular weight and provides insight into its structural stability. Together, these techniques offer a self-validating system for the unambiguous identification and quality assessment of **3-Ethyl-piperazin-2-one**, which is indispensable for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1240586-25-7 | (S)-3-Ethyl-piperazin-2-one - Synblock [synblock.com]
- 2. echemi.com [echemi.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. rsc.org [rsc.org]
- 5. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine(110-85-0) 13C NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 3-Ethyl-piperazin-2-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1365958#spectroscopic-data-nmr-ir-ms-of-3-ethyl-piperazin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com